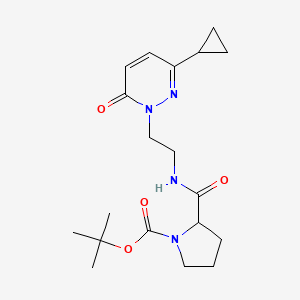

tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic pyrrolidine-carboxylate derivative featuring a cyclopropane-substituted pyridazinyl moiety.

Properties

IUPAC Name |

tert-butyl 2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-19(2,3)27-18(26)22-11-4-5-15(22)17(25)20-10-12-23-16(24)9-8-14(21-23)13-6-7-13/h8-9,13,15H,4-7,10-12H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISSMJQGNUNACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves a multi-step process. Each step requires specific reagents and conditions to ensure the desired reactions occur correctly.

Step 1: Synthesis of the pyrrolidine ring

Reagents: : Suitable precursors like pyrrolidine derivatives.

Conditions: : Controlled temperature and pH to maintain the integrity of the ring structure.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions under appropriate conditions, often involving oxidizing agents like hydrogen peroxide or permanganates.

Reduction: : Reductive reactions can occur, typically requiring reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophilic substitution reactions are possible, especially at the carbamate and pyrrolidine moieties. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Amines, thiols.

Major Products Formed

The reactions yield a variety of products depending on the type of reaction and the conditions employed. Oxidation may introduce hydroxyl groups, reduction can lead to simpler amine structures, and substitution can produce a range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for more complex molecules, serving as an intermediate in the synthesis of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its unique structure allows it to bind to specific proteins or enzymes, making it a candidate for probing biological pathways.

Medicine

In medicine, researchers investigate the compound's potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in developing new drugs for treating various diseases.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical processes, leveraging its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The exact pathways depend on the context of its use but typically involve modulation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Polarity: The pyridazinone group in the target compound likely enhances solubility compared to the methoxy-3-oxopropyl analog .

- Stereochemistry : The spiro-pyrrolidine-oxindole analog demonstrates the impact of rigid stereochemistry on synthetic efficiency (94% yield) and optical activity, which contrasts with the target compound’s simpler pyrrolidine backbone .

- Bioactivity : The indole-carbonyl analog’s HDAC8 inhibition highlights how substituents like aromatic rings modulate biological targeting .

Catalysts and Yields

- Target Compound (hypothetical route) : Likely involves coupling a pyridazinyl-ethylamine with a Boc-protected pyrrolidine carboxylic acid, analogous to ’s BOPCl/DIPEA-mediated amidation (93% yield) .

- Indole-carbonyl Analog : Employed a low-yielding (30%) coupling between a bromoindole and a methoxy-methylcarbamate precursor, suggesting steric hindrance or reactivity issues .

- Spiro-pyrrolidine-oxindole : Achieved 94% yield via stereoselective spirocyclization, emphasizing optimized conditions for complex architectures .

Deprotection Strategies

- Acidic deprotection (e.g., HCl in ethyl acetate, as in ) is common for tert-butyl groups, but yields post-deprotection vary (e.g., 52% in vs. near-quantitative in simpler systems) .

Biological Activity

Tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with potential biological significance. This article reviews its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₃

- CAS Number : To be determined based on specific database entries.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain proteolytic enzymes, similar to other pyridazine derivatives, which can modulate inflammatory responses and coagulation pathways .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially exhibiting neuroprotective effects .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, pyridazine derivatives have shown effectiveness against various bacterial strains. The potential for this compound to act similarly warrants investigation.

Anticancer Potential

Studies on related compounds suggest that the structural features of this compound may confer anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Case Study on Pyridazine Derivatives :

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds suggest moderate absorption and distribution characteristics. Toxicological assessments indicate that similar structures exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic contexts .

Q & A

What are the key synthetic strategies for preparing tert-butyl 2-((2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate?

Level: Basic

Answer: The synthesis typically involves:

- Carbamate formation : Activation of carboxylic acids using coupling agents like isobutyl chloroformate in the presence of DIPEA to form mixed anhydrides, followed by nucleophilic attack by amines .

- Cyclopropane integration : Incorporation of the cyclopropyl group via substitution or cycloaddition reactions under controlled conditions.

- Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) to isolate intermediates and final products .

Key validation : LC-MS monitoring confirms intermediate formation (e.g., mixed anhydrides) and reaction completion .

Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Level: Basic

Answer: Essential techniques include:

- NMR spectroscopy : Analyze proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine protons at 2.5–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (e.g., carbamate C=O at ~1700 cm⁻¹) .

Note : Cross-reference spectral data with structurally analogous compounds to validate assignments .

How can multi-step synthetic routes be optimized to improve yield and purity?

Level: Advanced

Answer: Optimization strategies include:

- Catalyst screening : Use DMAP or triethylamine to enhance coupling efficiency in carbamate formation .

- Reaction monitoring : Employ LC-MS or TLC to track intermediates and minimize side products .

- Purification alternatives : Replace flash chromatography with preparative HPLC for polar intermediates .

Case study : A 59% yield was achieved by adjusting stoichiometry (1.1 eq coupling agent) and reaction time (overnight stirring) .

How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Level: Advanced

Answer: Contradictions may arise from:

- Residual solvents : Use D₂O exchange or high-vacuum drying to eliminate solvent artifacts.

- Diastereomer formation : Confirm stereochemistry via NOESY or chiral HPLC .

- Degradation products : Conduct stability studies under reaction conditions (e.g., pH, temperature) .

Resolution : Cross-validate with HRMS to rule out impurities and compare with literature data for analogous pyridazinone derivatives .

What computational methods predict the compound’s reactivity in novel reactions?

Level: Advanced

Answer:

- DFT calculations : Model transition states for nucleophilic attacks on the pyridazinone ring or carbamate group .

- QSPR models : Corrogate substituent effects (e.g., cyclopropyl electron-withdrawing properties) on reaction rates .

Application : Predict regioselectivity in substitution reactions (e.g., preference for C-3 vs. C-6 positions on pyridazinone) .

How can biological activity screening be designed for this compound?

Level: Advanced

Answer:

- Target selection : Prioritize calcium channels or enzymes with pyridazinone-binding domains, based on structural analogs .

- Assay design : Use in vitro models (e.g., HEK293 cells for calcium flux assays) and compare with control compounds.

- SAR studies : Synthesize derivatives with modified cyclopropyl or carbamate groups to identify critical pharmacophores .

What are the compound’s reactivity trends under oxidative or reductive conditions?

Level: Basic

Answer:

- Oxidation : The pyridazinone ring may undergo hydroxylation or ring-opening with agents like KMnO₄ .

- Reduction : Catalytic hydrogenation could saturate the pyridazinone ring, forming tetrahydropyridazine derivatives .

Mitigation : Protect reactive sites (e.g., tert-butyl carbamate) using orthogonal protecting groups during transformations .

What challenges arise during scale-up, and how can they be addressed?

Level: Advanced

Answer:

- Purification bottlenecks : Replace flash chromatography with crystallization (e.g., ethyl acetate/hexane recrystallization) .

- Exothermic reactions : Use controlled addition of reagents (e.g., isobutyl chloroformate) and cooling baths .

Example : Scaling a 3.22 mmol reaction to 100 mmol required 20% excess DIPEA to maintain yield .

How can stereochemical integrity be ensured during synthesis?

Level: Advanced

Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) or enzymatic resolution .

- Stereochemical analysis : Compare optical rotation or circular dichroism (CD) with enantiopure standards .

Case study : A (R)-configured intermediate was confirmed via NOESY correlations between pyrrolidine and adjacent substituents .

What strategies assess the compound’s stability under physiological conditions?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.